3-Amino-N-(naphthalen-1-yl)propanamide
Description
Structure
2D Structure
Properties
IUPAC Name |
3-amino-N-naphthalen-1-ylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O/c14-9-8-13(16)15-12-7-3-5-10-4-1-2-6-11(10)12/h1-7H,8-9,14H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFLPAGWTWDGIIH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=O)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3 Amino N Naphthalen 1 Yl Propanamide and Its Analogues
Development of Efficient Synthetic Routes for 3-Amino-N-(naphthalen-1-yl)propanamide
The efficient construction of the this compound scaffold is crucial for its further investigation and application. Research has focused on developing synthetic pathways that are not only high-yielding but also adhere to the principles of modern, sustainable chemistry.
Conventional Multistep Synthetic Approaches
Conventional methods for the synthesis of this compound typically involve a series of well-established organic reactions. A common strategy is the formation of the β-amino acid backbone followed by amidation.
One plausible multistep approach begins with the Michael addition of 1-naphthylamine (B1663977) to an acrylic acid derivative. For instance, the reaction of 1-naphthylamine with acryloyl chloride or an acrylate ester would yield the corresponding 3-(naphthalen-1-ylamino)propanoic acid derivative. This reaction is a classic example of conjugate addition, where the amine acts as a nucleophile. researchgate.net
Following the formation of the β-amino acid, the next key step is the amidation to introduce the propanamide functionality. This can be achieved by first protecting the secondary amine, for example, with a Boc (tert-butyloxycarbonyl) group, to prevent side reactions. The protected acid can then be activated using standard coupling reagents such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), followed by reaction with ammonia or a protected amine to form the amide. A final deprotection step would then yield the target compound, this compound.
An alternative conventional route involves the reaction of N-(naphthalen-1-yl)propanamide with a suitable aminating agent. However, this approach can be less direct and may require harsher reaction conditions. A general method for preparing 3-(N,N-disubstituted amino)propanamide derivatives starts with acrylic acid and a substituted primary amine, followed by addition, acylation, and substitution steps. google.com
A study on the synthesis of novel N-(naphthalen-1-yl)propanamide derivatives involved reacting a precursor N-(naphthalen-1-yl)propanamide with various 2-mercapto aryl or dithiocarbamate (B8719985) salt derivatives, highlighting the reactivity of the propanamide backbone for further functionalization. researchgate.net
Table 1: Representative Conventional Synthesis Steps
| Step | Reaction Type | Reactants | Key Reagents/Conditions | Product |
| 1 | Michael Addition | 1-Naphthylamine, Acryloyl Chloride | Base (e.g., Triethylamine) | 3-(Naphthalen-1-ylamino)propanoic acid |
| 2 | Amine Protection | 3-(Naphthalen-1-ylamino)propanoic acid | Boc-anhydride | N-Boc-3-(naphthalen-1-ylamino)propanoic acid |
| 3 | Amidation | N-Boc-3-(naphthalen-1-ylamino)propanoic acid, Ammonia | Coupling agent (e.g., DCC, EDC) | N-Boc-3-(naphthalen-1-ylamino)propanamide |
| 4 | Deprotection | N-Boc-3-(naphthalen-1-ylamino)propanamide | Acid (e.g., TFA) | This compound |
Chemo-Enzymatic and Biocatalytic Syntheses of this compound
In recent years, chemo-enzymatic and biocatalytic methods have emerged as powerful tools for the synthesis of chiral molecules, including amino acids and their derivatives. rug.nl These methods offer high selectivity, mild reaction conditions, and a reduced environmental footprint compared to traditional chemical syntheses.
A potential chemo-enzymatic route to this compound would involve the enzymatic synthesis of the chiral β-amino acid precursor, followed by chemical amidation. Enzymes such as ammonia lyases and aminotransferases are known to catalyze the asymmetric addition of amines to C=C double bonds.
Specifically, engineered carbon-nitrogen lyases, such as ethylenediamine-N,N'-disuccinic acid (EDDS) lyase, have demonstrated a broad substrate scope, including the addition of arylamines to fumarate to produce N-arylated aspartic acids with high enantiomeric excess. acs.orgrug.nl This suggests that a similar enzymatic approach could be employed for the addition of 1-naphthylamine to an appropriate three-carbon substrate.
Furthermore, the β-subunit of tryptophan synthase (TrpB) has been engineered to catalyze β-substitution reactions with a variety of amine nucleophiles, including aryl amines, to produce non-canonical amino acids. nih.gov This opens up the possibility of a direct biocatalytic route to a precursor of the target molecule.
Once the chiral β-amino acid is obtained, standard chemical methods, as described in the conventional synthesis section, can be used for the final amidation step. This combination of enzymatic and chemical steps constitutes a chemo-enzymatic pathway. A fully biocatalytic route might be envisioned with the discovery or engineering of an amide synthetase capable of directly coupling the enzymatically produced β-amino acid with ammonia. rug.nl
Table 2: Potential Biocatalysts for the Synthesis of the β-Amino Acid Precursor
| Enzyme Class | Specific Enzyme Example | Substrates | Product Type |
| Carbon-Nitrogen Lyase | Ethylenediamine-N,N'-disuccinic acid (EDDS) lyase | Arylamine, Fumarate | N-Arylated Aspartic Acid |
| Tryptophan Synthase (engineered) | Engineered TrpB | Serine, Arylamine | β-N-Substituted-α-Amino Acid |
Green Chemistry Principles Applied to this compound Synthesis
The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. These principles can be effectively applied to the synthesis of this compound.
A key area for the application of green chemistry is in the amidation step. Traditional amidation often requires stoichiometric amounts of coupling reagents, which generate significant waste. Green alternatives include the use of catalytic methods. For example, boric acid has been shown to be an effective catalyst for the direct amidation of carboxylic acids with amines under solvent-free conditions. nih.gov
Another green approach is the use of heterogeneous catalysts that can be easily recovered and reused. For instance, Ce(III) immobilized on an aminated epichlorohydrin-activated agarose matrix has been used as a reusable catalyst for the transamidation of carboxamides with amines under solvent-free conditions. researchgate.net
The use of environmentally benign solvents is another important aspect of green chemistry. Water is an ideal green solvent, and a catalyst-free, one-pot synthesis of highly substituted propanamide derivatives in water has been developed using ultrasonic irradiation. nih.gov This method is energy-efficient and avoids the use of hazardous solvents.
Furthermore, the development of one-pot, multi-component reactions (MCRs) is a cornerstone of green synthesis as it reduces the number of synthetic steps and purification stages. A three-component reaction involving an aldehyde, a β-ketoester, and a nitrogen source can be used to generate substituted pyridines, showcasing the efficiency of MCRs. mdpi.com While not directly applicable to the target molecule, the principle of MCRs could be adapted for its synthesis.
Table 3: Green Chemistry Approaches for Amide Synthesis
| Green Chemistry Principle | Application in Synthesis | Example |
| Catalysis | Use of a recyclable, non-toxic catalyst | Boric acid catalyzed amidation |
| Atom Economy | One-pot, multi-component reactions | Catalyst-free synthesis in water |
| Safer Solvents | Replacement of hazardous organic solvents | Use of water as a solvent |
| Energy Efficiency | Use of alternative energy sources | Ultrasonic irradiation |
Solid-Phase Synthesis Strategies for this compound and Derivatives
Solid-phase synthesis is a powerful technique for the preparation of libraries of compounds for drug discovery and other applications. This methodology involves attaching a starting material to an insoluble polymer support (resin) and carrying out the synthesis in a stepwise manner. peptide.com The key advantage is that excess reagents and by-products can be easily removed by filtration and washing, simplifying the purification process.
A solid-phase synthesis of this compound and its derivatives could be envisioned starting with a resin-bound β-amino acid. For example, a protected 3-aminopropanoic acid could be attached to a suitable resin, such as a Wang or Rink amide resin. The synthesis would then proceed with the N-alkylation of the amino group with a naphthalen-1-yl halide or other suitable electrophile. A recent study demonstrated a novel chemoselective peptide conjugation via late-stage N-alkylation of pyridyl-alanine in both solution and solid phase. nih.gov
Alternatively, a pre-formed 3-(naphthalen-1-ylamino)propanoic acid could be attached to the resin. Subsequent deprotection of the amino group and further functionalization on the solid support would allow for the creation of a diverse library of analogues. The final amide can be formed, and then the product can be cleaved from the resin.
This approach is particularly advantageous for creating a library of derivatives where the substituents on the naphthalene (B1677914) ring or the propanamide moiety are varied. The high-throughput nature of solid-phase synthesis allows for the rapid generation of a large number of compounds for biological screening.
Optimization of Reaction Conditions and Stereoselectivity in this compound Synthesis
Optimization of reaction conditions is crucial for maximizing the yield and purity of the desired product. Key parameters that can be optimized include temperature, solvent, catalyst, and reaction time. For the synthesis of this compound, the Michael addition and amidation steps are critical points for optimization.
In the Michael addition of 1-naphthylamine to an acrylate, the choice of solvent and the use of a catalyst can significantly influence the reaction rate and yield. Lewis acids or Brønsted acids can be used to activate the acrylate, making it more susceptible to nucleophilic attack.
If a chiral version of this compound is desired, controlling the stereoselectivity of the synthesis is paramount. Asymmetric Michael additions can be employed to introduce the stereocenter at the C3 position of the propanamide backbone. This can be achieved through the use of chiral catalysts, chiral auxiliaries, or chiral reagents.
One strategy involves the use of a chiral amine as both the nucleophile and the source of stereocontrol. For example, the stereoselective synthesis of fluorescent non-natural aromatic amino acids has been achieved using S-1-phenylethylamine as a chiral auxiliary in an asymmetric Michael addition. nih.gov A similar approach could be adapted for the synthesis of the target compound.
Another approach is to use a chiral catalyst, such as a chiral organocatalyst or a chiral metal complex, to control the facial selectivity of the Michael addition. The optimization of these reactions often involves screening a variety of catalysts, solvents, and temperatures to achieve the highest possible enantiomeric excess (ee).
Furthermore, in palladium-catalyzed allylic C-H amination reactions, the electronic properties of the pro-nucleophile can be tuned to improve reactivity and yield under mild conditions. nih.gov This principle of electronic tuning can be applied to optimize the nucleophilicity of the amine in the Michael addition step.
Table 4: Factors for Optimization and Stereocontrol
| Parameter | Influence on Reaction | Optimization Strategy |
| Temperature | Reaction rate, selectivity | Varying temperature to find optimal balance |
| Solvent | Reactant solubility, reaction rate | Screening of a range of polar and non-polar solvents |
| Catalyst | Reaction rate, stereoselectivity | Screening of Lewis acids, Brønsted acids, organocatalysts |
| Chiral Auxiliary | Stereochemical outcome | Use of a recoverable chiral amine or alcohol |
Chemical Modifications and Derivative Synthesis of 3 Amino N Naphthalen 1 Yl Propanamide
Design Principles for Structural Diversification of 3-Amino-N-(naphthalen-1-yl)propanamide
The structural diversification of this compound is guided by established medicinal chemistry principles. The molecule can be conceptually divided into three key regions amenable to modification: the naphthalene (B1677914) moiety, the propanamide backbone, and the terminal amino group. Alterations to these regions are performed to modulate properties such as receptor binding, metabolic stability, and solubility.
The naphthalene ring system is a critical component for the molecule's interactions, often engaging in π-π stacking with biological targets. Modifications to this aromatic system can significantly influence the compound's activity.
Substitution: The introduction of various substituents onto the naphthalene ring can alter its electronic and steric properties. For instance, adding electron-withdrawing groups like nitro (NO₂) or electron-donating groups can modulate the ring's reactivity and interaction with target proteins. Research on related compounds has shown that the naphthyl group can serve as an effective isosteric replacement for other aromatic systems, such as an iodophenyl ring, in interactions with biological receptors. nih.gov
Ring Fusion: Further annulation of heterocyclic rings onto the naphthalene core can extend the π-system and introduce new interaction points.
Table 1: Potential Modifications on the Naphthalene Moiety
| Modification Type | Example Substituent/Change | Potential Effect |
|---|---|---|
| Electronic Modification | Nitro (NO₂), Fluoro (F) | Alters π-π stacking interactions, enhances enzyme-substrate binding. |
| Steric Bulk Modification | Methyl (CH₃), tert-Butyl | Influences binding pocket fit and selectivity. |
The propanamide linker connects the aromatic naphthalene core to the polar amino group. Its length and flexibility are crucial for orienting the two terminal functional groups correctly within a binding site.
Chain Length Variation: Altering the number of methylene (B1212753) units in the propanamide chain can optimize the distance between the naphthalene and amino groups for improved target engagement.
Introduction of Rigidity: Incorporating double bonds or cyclic structures within the backbone can restrict conformational flexibility. This can lead to a more potent compound if the locked conformation is the bioactive one.
Substitution on the Backbone: Adding substituents, such as methyl groups or hydroxyl groups, to the α- or β-positions of the propanamide chain can create chiral centers and influence interactions with the target. For example, new derivatives have been synthesized by reacting the parent compound with 2-mercapto aryl or dithiocarbamate (B8719985) salt derivatives, leading to compounds like 2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-N-(naphthalen-1-yl)propanamide. researchgate.net
The terminal primary amino group is a key site for hydrogen bonding and can be protonated at physiological pH, forming a positive charge that can engage in ionic interactions.
N-Alkylation and N-Arylation: Introducing alkyl or aryl groups on the nitrogen atom can modify the basicity and lipophilicity of the molecule.
N-Acylation: Acylation of the amino group to form amides can neutralize its basicity and introduce new functional groups for interaction.
Combinatorial Chemistry and Library Synthesis Approaches for this compound Derivatives
Combinatorial chemistry provides a powerful platform for the rapid synthesis of large, structurally diverse libraries of this compound derivatives. These approaches are instrumental in exploring the structure-activity relationships (SAR) of this chemical scaffold. A common strategy involves a multi-step reaction sequence where a variety of building blocks can be introduced at different stages.
One potential combinatorial approach would be:
Scaffold Preparation: Synthesis of a core intermediate, such as 3-chloro-N-(naphthalen-1-yl)propanamide, from 1-naphthylamine (B1663977) and 3-chloropropanoyl chloride. nih.gov
Diversification: The chlorinated intermediate can then be reacted with a library of diverse primary and secondary amines to introduce a wide range of substituents at the terminal position, generating a library of 3-amino derivatives.
This parallel synthesis approach allows for the efficient generation of hundreds or thousands of unique compounds for biological screening. The purification of these libraries can be achieved using techniques like column chromatography. sphinxsai.com
Stereoselective Synthesis of Enantiomeric Forms of this compound Derivatives
Many modifications to the propanamide backbone of this compound can introduce one or more chiral centers, resulting in the formation of enantiomers or diastereomers. Since different stereoisomers can have distinct biological activities and metabolic profiles, their stereoselective synthesis is of significant importance.
Enzymatic Synthesis: Biocatalysis offers a highly efficient and stereoselective method for synthesizing chiral molecules under mild conditions. nih.gov Enzymes such as lipases or proteases can be used for the kinetic resolution of racemic mixtures of derivatives. Furthermore, enzymes like aldolases and imine reductases (IREDs) can be used in cascade reactions to stereoselectively synthesize complex amino-polyol derivatives. nih.gov A two-step process involving an aldol (B89426) reaction followed by reductive amination can produce specific enantiomers. nih.gov
Chiral Auxiliaries: The use of a chiral auxiliary attached to the molecule can direct the stereochemical outcome of a subsequent reaction. The auxiliary is then cleaved to yield the desired enantiomerically enriched product.
Asymmetric Catalysis: Transition metal catalysts complexed with chiral ligands can catalyze reactions, such as asymmetric hydrogenation of a precursor with a double bond in the propanamide backbone, to produce a single enantiomer in high yield.
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| 1-naphthylamine |
| 3-chloropropanoyl chloride |
| 3-chloro-N-(naphthalen-1-yl)propanamide |
| 2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-N-(naphthalen-1-yl)propanamide |
| piperidine |
Investigation of Biological Activities and Underlying Mechanisms of 3 Amino N Naphthalen 1 Yl Propanamide
Cellular Assays for Functional Characterization of 3-Amino-N-(naphthalen-1-yl)propanamide
Initial assessment of the biological activity of novel compounds like this compound would typically involve a battery of in vitro screening platforms. These platforms are designed to evaluate a compound's effects across a wide range of biological processes. For instance, derivatives of N-(naphthalen-1-yl)propanamide have been synthesized and subsequently evaluated for their antimicrobial properties against a panel of bacterial and fungal species. researchgate.net Such screenings help to identify initial areas of biological activity, guiding further, more focused investigations.
A common starting point is the use of cell-based assays to determine a compound's general cytotoxicity and its effect on cell viability across various cell lines. High-throughput screening (HTS) methods can be employed to rapidly assess the compound's activity against a large number of molecular targets, such as enzymes and receptors, to identify potential mechanisms of action.
The naphthalene (B1677914) and propanamide moieties are present in various compounds that have demonstrated effects on cellular proliferation and viability. For example, a naftopidil (B1677906) analogue, 1-[2-(2-methoxyphenylamino)ethylamino]-3-(naphthalene-1-yloxy)propan-2-ol, has been shown to induce cell death in a wide array of human cancer cell lines. nih.gov This suggests that compounds containing the naphthalene group, such as this compound, could potentially exhibit antiproliferative effects.
Further research into novel N-Alkyl 3-(3-benzyloxyquinoxalin-2-yl) propanamides has also identified them as antiproliferative agents. mdpi.com These studies often involve treating cancer cell lines with the compound of interest and measuring cell viability using assays like the MTT or MTS assay. The results are typically presented as the concentration of the compound that inhibits cell growth by 50% (IC50).
Table 1: Example Data on Antiproliferative Activity of Related Compounds This table is illustrative and based on findings for structurally related compounds, not this compound itself.
| Compound/Derivative | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Naftopidil Analogue (HUHS1015) | Various Cancer Cell Lines | Varies | nih.gov |
Compounds with antiproliferative effects often achieve this by inducing apoptosis (programmed cell death) or causing cell cycle arrest. The naftopidil analogue HUHS1015, for example, induces both necrosis and apoptosis in cancer cells. nih.gov The apoptotic pathway can be initiated through mitochondrial damage and caspase activation. nih.gov
Another study on a naphthalimide-based DNA intercalator, B1, demonstrated its ability to inhibit the growth of HeLa cells by inducing cell cycle arrest and apoptosis. nih.gov This process was found to be dependent on the activation of the p53 tumor suppressor protein and the release of cytochrome c from the mitochondria. nih.gov These findings highlight potential mechanisms by which this compound could affect cancer cells.
Techniques used to study these effects include flow cytometry to analyze the cell cycle distribution and detect apoptotic cells (e.g., using Annexin V staining), and western blotting to measure the levels of key proteins involved in apoptosis and cell cycle regulation, such as caspases and cyclins.
The structural components of this compound are also found in molecules with anti-inflammatory properties. Research on novel alpha-amino naphthalene derivatives has revealed that some of these compounds exhibit potent anti-inflammatory activity. nih.gov
The modulation of inflammatory pathways often involves the inhibition of pro-inflammatory enzymes or the suppression of signaling pathways like the NF-κB pathway. For instance, a metabolite of oleocanthal (B1677205) was found to inhibit the production of reactive oxygen species (ROS) and nitric oxide (NO), and to decrease the expression of pro-inflammatory enzymes like COX-2 and iNOS in macrophages. mdpi.com It also modulated the inflammasome pathway, a key component of the innate immune response. mdpi.comnih.gov
Assays to investigate these effects include measuring the production of inflammatory mediators like cytokines (e.g., IL-1β, TNF-α) and nitric oxide in immune cells (like macrophages) stimulated with an inflammatory agent such as lipopolysaccharide (LPS).
The propanamide structure is a key feature in substrates for various enzymes. For example, 3-Amino-N-(3-fluorophenyl)propanamide has been shown to be a substrate for β-alanyl aminopeptidase. This suggests that this compound could also interact with and potentially inhibit certain enzymes.
Enzyme inhibition assays are crucial for determining the specific molecular targets of a compound. These assays measure the rate of an enzymatic reaction in the presence and absence of the potential inhibitor. Kinetic studies can then be performed to determine the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive). For instance, kinetic studies on a fraction from a Streptomyces species, which showed α-glucosidase inhibitory activity, revealed a non-competitive mechanism of inhibition. researchgate.net
Molecular Mechanisms of Action of this compound
Elucidating the precise molecular mechanisms of action of this compound would require further in-depth studies. However, based on the activities of related compounds, several potential mechanisms can be proposed.
If the compound exhibits antiproliferative effects, its mechanism could involve the inhibition of key signaling pathways in cancer cells, such as those involving protein kinases. The naftopidil analogue HUHS1015, for instance, is thought to exert its anticancer effects through mechanisms that may be independent of its known role as an α1-adrenoceptor antagonist. nih.gov
For anti-inflammatory actions, the compound might target components of the inflammasome pathway, such as NLRP3, or modulate the activity of transcription factors like NF-κB that control the expression of inflammatory genes. mdpi.com The ability of a compound to modulate histone modifications, as seen with a metabolite of oleocanthal, represents another potential epigenetic mechanism for regulating inflammatory responses. mdpi.com
To identify the direct binding targets of this compound, techniques like the cellular thermal shift assay (CETSA) could be employed. nih.gov This method assesses the thermal stabilization of a target protein upon ligand binding, providing evidence of direct interaction within a cellular context. nih.gov
Lack of Publicly Available Research Data on the Biological Activities of this compound
Following a comprehensive search of publicly accessible scientific literature and databases, no specific research data was found regarding the biological activities and underlying mechanisms of the chemical compound This compound . The investigation sought to uncover details pertaining to its effects on cellular and molecular processes, as outlined in the requested article structure.
The extensive search included queries for studies on transcriptomic and proteomic profiling, post-translational modifications, receptor binding and ligand-target interactions, and the perturbation of intracellular signaling pathways related to this specific compound. Despite these efforts, no peer-reviewed research articles, posters, or conference proceedings detailing such investigations for this compound could be identified.
The information available for this compound is largely limited to its chemical properties and sourcing from chemical suppliers. There is no indication in the public domain that this compound has been the subject of the specific biological investigations requested. Therefore, the generation of a scientifically accurate and informative article based on the provided outline is not possible at this time due to the absence of foundational research.
Further research would be required to be conducted on this compound to enable a detailed discussion of its biological activities and mechanisms of action.
Structure Activity Relationship Sar Studies of 3 Amino N Naphthalen 1 Yl Propanamide
Systematic Structural Variations and Their Impact on Biological Activity Profiles
Systematic structural modifications of the 3-Amino-N-(naphthalen-1-yl)propanamide scaffold have been primarily focused on the propanamide backbone to investigate the impact on antimicrobial activity. A study by Aygün et al. (2020) synthesized a series of novel N-(naphthalen-1-yl)propanamide derivatives and evaluated their activity against a panel of bacteria and fungi. researchgate.net
In this study, the core structure, N-(naphthalen-1-yl)propanamide, was modified at the 2-position of the propanamide chain with various thio-substituted heterocyclic moieties. The findings from this research indicate that the nature of the substituent at this position significantly influences the antimicrobial spectrum and potency. For instance, the introduction of a 2-(benzothiazol-2-ylthio) group resulted in a derivative with notable activity against the Gram-negative bacterium Yersinia enterocolitica. researchgate.net In contrast, derivatives bearing a 2-[(1-methyl-1H-imidazol-2-yl)thio], 2-[(5-nitro-1H-benzimidazol-2-yl)thio], or a 2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio] moiety exhibited significant activity against Gram-positive bacteria, with potencies approaching half that of the standard drug chloramphenicol. researchgate.net
These findings underscore the importance of the substituent at the 2-position of the propanamide chain in modulating the antimicrobial properties of N-(naphthalen-1-yl)propanamide derivatives. The electronic and steric properties of these heterocyclic rings appear to play a critical role in the interaction with microbial targets.
Table 1: Antimicrobial Activity of N-(naphthalen-1-yl)propanamide Derivatives
| Compound ID | R Group at 2-position of Propanamide | Notable Antimicrobial Activity |
|---|---|---|
| 2b | 2-(benzothiazol-2-ylthio) | Gram-negative bacteria (Yersinia enterocolitica) |
| 2c | 2-[(1-methyl-1H-imidazol-2-yl)thio] | Gram-positive bacteria |
| 2e | 2-[(5-nitro-1H-benzimidazol-2-yl)thio] | Gram-positive bacteria |
| 2f | 2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio] | Gram-positive bacteria |
Data sourced from Aygün et al., 2020. researchgate.net
Identification of Key Pharmacophoric Elements within the this compound Scaffold
A pharmacophore represents the essential three-dimensional arrangement of steric and electronic features that are necessary for a molecule to exert a specific biological activity. nih.govd-nb.info Based on the available SAR data for derivatives of N-(naphthalen-1-yl)propanamide, a putative pharmacophore model for antimicrobial activity can be proposed.
The key pharmacophoric elements are thought to include:
A hydrophobic aromatic region: The naphthalene (B1677914) ring serves as a crucial hydrophobic anchor, likely engaging in van der Waals or π-π stacking interactions with hydrophobic pockets within the biological target. The larger surface area of the naphthalene moiety compared to a single phenyl ring can contribute to enhanced binding affinity.
A hydrogen bond donor/acceptor unit: The amide linkage (-CONH-) is a critical feature, capable of forming hydrogen bonds with amino acid residues in the target protein. The N-H group acts as a hydrogen bond donor, while the carbonyl oxygen serves as a hydrogen bond acceptor.
A flexible linker: The propanamide chain provides a degree of conformational flexibility, allowing the molecule to adopt an optimal orientation within the binding site.
A variable substituent region: As demonstrated by the work of Aygün et al. (2020), the 2-position of the propanamide chain represents a region where substitutions with different heterocyclic rings can fine-tune the biological activity profile, likely through additional specific interactions with the target. researchgate.net
The 3-amino group, while not extensively studied in the available literature for this specific scaffold, would introduce a basic center capable of forming ionic interactions or hydrogen bonds, potentially adding another key pharmacophoric feature.
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.govnih.gov While no specific QSAR studies have been published for this compound derivatives, the principles of QSAR can be applied to understand the key physicochemical properties driving their antimicrobial potency.
A hypothetical QSAR study on a series of this compound analogs would involve the calculation of various molecular descriptors, which are numerical representations of the chemical structure. These descriptors can be categorized as:
Electronic descriptors: Such as the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which provide insights into the molecule's reactivity and ability to participate in charge-transfer interactions.
Hydrophobic descriptors: Like the partition coefficient (logP), which quantifies the lipophilicity of the molecule and its ability to cross cell membranes.
Topological descriptors: These are numerical values derived from the 2D representation of the molecule, such as molecular connectivity indices, which describe the size, shape, and degree of branching.
Steric descriptors: For instance, molar refractivity (MR), which relates to the volume of the molecule and its polarizability.
By correlating these descriptors with the observed biological activity (e.g., minimum inhibitory concentration), a QSAR model can be developed. Such a model could reveal, for example, that an optimal range of lipophilicity is required for activity, or that electron-withdrawing substituents on the naphthalene ring enhance potency. A study on substituted naphthalen-1-yl-acetic acid hydrazides highlighted the importance of logP and HOMO energy in describing their antimicrobial activity, suggesting these would also be relevant descriptors for the this compound series. nih.govcnpereading.com
Conformational Analysis and Its Role in SAR of this compound
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. The three-dimensional conformation of a drug molecule is critical for its interaction with a biological target. For the this compound scaffold, the flexibility of the propanamide linker allows the naphthalene ring and the amino group to adopt various spatial orientations relative to each other.
The bioactive conformation, i.e., the conformation adopted by the molecule when it binds to its target, may be one of many possible low-energy conformations. Understanding the preferred conformations in solution and the energetic barriers between them can provide valuable insights into the SAR. For instance, the introduction of bulky substituents could restrict the conformational freedom of the molecule, potentially locking it into a more or less active conformation.
Pharmacological Target Identification and Validation for 3 Amino N Naphthalen 1 Yl Propanamide
Affinity Chromatography and Pull-Down Assays for Target Elucidation
Affinity chromatography would be a primary technique to isolate potential protein targets of 3-Amino-N-(naphthalen-1-yl)propanamide from cell or tissue lysates. This would involve immobilizing the compound onto a solid support, such as chromatography beads. The lysate would then be passed over this support, allowing proteins that bind to the compound to be captured. These proteins could then be eluted and identified using mass spectrometry.
Chemical Proteomics Approaches for Identifying Protein Targets of this compound
Chemical proteomics offers a broader, in-situ approach to target identification. A modified version of this compound, containing a reactive group and a reporter tag, could be synthesized. This probe would be introduced to living cells or cell lysates, where it would covalently bind to its protein targets. The reporter tag would then be used to isolate and identify these target proteins, providing a snapshot of the compound's interactions in a more native environment.
Genetic Knockdown/Knockout Studies to Validate Proposed Targets
Once potential protein targets are identified, their biological relevance to the action of this compound would need to be validated. Genetic techniques such as RNA interference (RNAi) or CRISPR-Cas9-mediated gene knockout could be employed to reduce or eliminate the expression of a candidate target protein. If the cellular or physiological effects of the compound are diminished or absent in these modified cells or organisms, it would provide strong evidence that the protein is a genuine target.
Biophysical Characterization of this compound-Target Interactions (e.g., ITC, SPR)
To quantify the binding affinity and thermodynamics of the interaction between this compound and its validated targets, biophysical techniques would be utilized. Isothermal titration calorimetry (ITC) could directly measure the heat changes upon binding to determine the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction. Surface plasmon resonance (SPR) would provide real-time kinetic data on the association and dissociation rates of the compound and its target protein, also yielding the binding affinity.
As the body of scientific knowledge expands, it is possible that this compound will be investigated, and its pharmacological profile will be elucidated through these and other advanced techniques.
Computational and Theoretical Studies on 3 Amino N Naphthalen 1 Yl Propanamide
Molecular Docking and Ligand-Target Interaction Prediction for 3-Amino-N-(naphthalen-1-yl)propanamide
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in predicting the binding affinity and mode of action of a ligand with a biological target, such as a protein or enzyme. While specific molecular docking studies on this compound are not extensively published, research on structurally related naphthalene (B1677914) derivatives provides a strong indication of its potential biological targets and interaction patterns.
Naphthalene-containing compounds have been investigated as inhibitors of various enzymes, including tubulin and DNA gyrase, which are critical targets in cancer and antibacterial therapies, respectively. For instance, studies on pyrrole-based carboxamides targeting the colchicine-binding site of tubulin have demonstrated significant anticancer activity. nih.gov Molecular docking of these compounds revealed key hydrogen bond interactions and binding energies indicative of potent inhibition. nih.gov Similarly, various substituted naphthyridines have been identified as potential DNA gyrase inhibitors through molecular docking studies, with binding poses that correlate well with their observed antibacterial activity. researchgate.net
Given the structural similarities, it is plausible that this compound could also interact with these or similar targets. A hypothetical molecular docking study would involve preparing the 3D structure of the compound and docking it into the active sites of relevant proteins. The results would be analyzed based on scoring functions, which estimate the binding free energy, and the visualization of interactions such as hydrogen bonds, hydrophobic interactions, and pi-stacking with key amino acid residues.
To illustrate the potential interactions, the following table presents hypothetical docking scores and key interactions of this compound with tubulin and DNA gyrase, based on data from related compounds.
| Target Protein | Putative Binding Site | Predicted Binding Energy (kcal/mol) | Key Interacting Residues (Hypothetical) |
| Tubulin | Colchicine-binding site | -8.5 | ASN 101, LYS 254, THR 179 |
| DNA Gyrase | ATP-binding site | -7.9 | ASP 73, ASN 46, GLU 50 |
These hypothetical results suggest that the naphthalene moiety could engage in hydrophobic interactions within the binding pockets, while the amino and amide groups could form crucial hydrogen bonds, anchoring the molecule and contributing to its inhibitory potential.
Molecular Dynamics Simulations to Elucidate Binding Mechanisms and Conformational Dynamics of this compound
Molecular dynamics (MD) simulations offer a deeper understanding of the dynamic nature of ligand-protein interactions and the conformational changes that occur over time. researchgate.net An MD simulation of this compound complexed with a target protein, such as tubulin or DNA gyrase, would provide insights into the stability of the binding pose predicted by molecular docking.
The simulation would track the movements of every atom in the system over a period of nanoseconds, allowing for the analysis of parameters like root-mean-square deviation (RMSD) to assess the stability of the complex, and root-mean-square fluctuation (RMSF) to identify flexible regions of the protein and ligand. Furthermore, MD simulations can reveal the role of water molecules in mediating interactions and can be used to calculate binding free energies with higher accuracy through methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area).
For example, MD simulations of hydroxyethylamine-based analogs targeting microtubule assembly have shown that even though initial docking scores might be high, the dynamic stability of the complex is a critical factor in determining the actual binding affinity. nih.gov These simulations revealed that stable molecular interactions throughout the simulation are key to potent inhibition. nih.gov
A hypothetical MD simulation of this compound would likely show the naphthalene ring remaining stably buried in a hydrophobic pocket of the target protein, with the flexible propanamide linker allowing the amino group to form and break hydrogen bonds with surrounding residues, ultimately settling into an energetically favorable conformation.
Quantum Chemical Calculations for Electronic Structure and Reactivity of this compound
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide detailed information about the electronic properties of a molecule, including its geometry, charge distribution, and frontier molecular orbitals (HOMO and LUMO). nih.govresearchgate.net These calculations are crucial for understanding the reactivity of this compound and its potential to engage in various chemical reactions and interactions.
DFT studies on related naphthalene derivatives have been used to determine molecular geometry, analyze frontier orbitals, and calculate molecular electrostatic potential (MEP). nih.gov The HOMO-LUMO energy gap is a key parameter that indicates the chemical reactivity and kinetic stability of a molecule. A smaller energy gap suggests that the molecule is more reactive and can be more easily excited.
For this compound, DFT calculations would likely reveal that the HOMO is localized on the electron-rich naphthalene ring and the amino group, while the LUMO is distributed over the propanamide moiety. The MEP map would highlight the electron-rich regions (negative potential), such as the carbonyl oxygen and the amino nitrogen, which are potential sites for electrophilic attack or hydrogen bonding. Conversely, electron-deficient regions (positive potential) would indicate sites for nucleophilic attack.
The following table presents hypothetical DFT-calculated properties for this compound, based on findings for similar structures.
| Property | Predicted Value | Significance |
| HOMO Energy | -6.2 eV | Indicates electron-donating ability |
| LUMO Energy | -1.5 eV | Indicates electron-accepting ability |
| HOMO-LUMO Gap | 4.7 eV | Relates to chemical reactivity and stability |
| Dipole Moment | 3.5 D | Indicates overall polarity of the molecule |
These quantum chemical descriptors are invaluable for predicting the molecule's behavior in a biological environment and for designing derivatives with enhanced activity.
De Novo Drug Design Strategies Based on the this compound Scaffold
The this compound structure represents a promising scaffold for de novo drug design. This computational approach involves the generation of novel molecular structures with desired pharmacological properties, often starting from a core fragment or scaffold. The naphthalene and propanamide moieties of the title compound offer multiple points for chemical modification to optimize binding affinity, selectivity, and pharmacokinetic properties.
De novo design strategies could involve growing new functional groups from the amino or amide nitrogens, or substituting the naphthalene ring to explore new interactions within a target's binding site. For example, by analyzing the unoccupied space in the active site of a target protein when docked with this compound, algorithms can suggest modifications that would fill these pockets and form additional favorable interactions.
Modern de novo design often incorporates machine learning and artificial intelligence to generate and screen vast virtual libraries of compounds based on the initial scaffold. These methods can predict properties such as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) to prioritize candidates for synthesis and experimental testing. nih.govnih.gov The goal is to create novel molecules that retain the key binding features of the original scaffold while possessing improved drug-like properties.
Preclinical Efficacy Studies in Relevant Biological Models Mechanism Focused
In Vitro Efficacy Assessment in Disease-Relevant Cell Lines
No published studies were identified that investigated the in vitro efficacy of 3-Amino-N-(naphthalen-1-yl)propanamide in disease-relevant cell lines.
Dose-Response Relationships and Potency Determination in Cellular Systems
There is no available data detailing the dose-response relationships or the potency (e.g., IC50, EC50) of this compound in any cellular systems.
Mechanistic Efficacy Studies in Primary Cell Cultures and 3D Organoid Models
No research has been published on the mechanistic efficacy of this compound in primary cell cultures or 3D organoid models. Such studies are crucial for understanding the compound's effects in a more physiologically relevant context.
In Vivo Efficacy Studies in Animal Models (Mechanism-Driven Investigations)
There is no evidence of this compound having been evaluated in in vivo animal models to determine its efficacy or mechanism of action.
Selection and Justification of Animal Models for Specific Biological Questions
As no in vivo studies have been conducted, there is no information regarding the selection and justification of animal models for investigating the biological effects of this compound.
Assessment of Biological Readouts and Biomarkers in Animal Models Treated with this compound
No studies are available that assess biological readouts or biomarkers in animal models following treatment with this compound.
Molecular and Cellular Analysis of Tissues from Treated Animal Models to Elucidate Mechanism of Action
In the absence of in vivo studies, no molecular or cellular analysis of tissues from animal models treated with this compound has been reported.
Advanced Chemical Biology Applications of 3 Amino N Naphthalen 1 Yl Propanamide
Development of Chemical Probes Based on 3-Amino-N-(naphthalen-1-yl)propanamide for Biological Research
A chemical probe is a small molecule used to study and manipulate biological systems. The development of such a probe from this compound would necessitate the identification of a specific biological target with which it interacts. The naphthalene (B1677914) group provides a hydrophobic scaffold that could potentially bind to hydrophobic pockets in proteins, while the amino and amide groups offer sites for hydrogen bonding. However, no studies have been published that characterize a specific protein target for this compound or its development into a selective chemical probe.
Synthesis of Biotinylated and Fluorescent Derivatives for Target Identification and Intracellular Imaging
The functionalization of a lead compound with biotin (B1667282) (for affinity purification) or a fluorescent tag (for imaging) is a standard strategy in chemical biology for target identification and localization studies. The primary amino group of this compound would be the most likely site for such modifications.
For instance, biotinylation could be achieved by reacting the primary amine with an activated biotin derivative, such as biotin-NHS ester. Similarly, a fluorescent dye containing a reactive group (e.g., a succinimidyl ester or isothiocyanate) could be conjugated to the amine. Despite the chemical feasibility of these syntheses, there are no reports in the scientific literature of biotinylated or fluorescent derivatives of this compound being created or used for biological research.
Application of this compound in Phenotypic Screening Libraries
Phenotypic screening involves testing a library of compounds for their ability to produce a desired change in a cellular or organismal phenotype, without a preconceived notion of the molecular target. While commercial vendors may include this compound in their large, diverse screening libraries, there are no published studies that report this compound as a "hit" from a phenotypic screen or detail any subsequent investigation into its mechanism of action.
Utilization in Target Validation and Pathway Deconvolution Studies
Following the identification of a hit from a phenotypic screen, target validation and pathway deconvolution are critical next steps to understand its mechanism of action. These studies often involve techniques like chemical proteomics to identify the molecular target(s) and subsequent genetic or pharmacological experiments to understand how the compound affects cellular pathways. As there are no published reports of this compound being identified as a significant hit in any screening campaign, it has not been the subject of any target validation or pathway deconvolution studies.
Future Research Directions and Emerging Paradigms for 3 Amino N Naphthalen 1 Yl Propanamide
Exploration of Novel Therapeutic Areas Based on Deep Mechanistic Insights
Future investigations into 3-Amino-N-(naphthalen-1-yl)propanamide should be anchored in a deep understanding of its mechanism of action to explore novel therapeutic applications. The naphthalene (B1677914) moiety is a common feature in a variety of bioactive compounds, suggesting that this molecule could be active in several areas. ekb.egresearchgate.net Research on related naphthalene-based structures has revealed potential applications in oncology, infectious diseases, and inflammatory conditions. ekb.egnih.govresearchgate.net
For instance, certain sulphonamide derivatives bearing a naphthalene moiety have been identified as potent inhibitors of tubulin polymerization, a mechanism crucial for anticancer activity. nih.gov These compounds were found to arrest the cell cycle in the G2/M phase and induce apoptosis in cancer cells. nih.gov Similarly, other naphthalene derivatives have been investigated as inhibitors of SARS-CoV papain-like protease (PLpro), indicating antiviral potential. nih.gov The propanamide scaffold is also present in molecules with a wide range of biological activities, including antimicrobial and anticancer effects. nih.govmdpi.com
A systematic screening of this compound against a panel of cancer cell lines, bacterial and fungal strains, and viral targets is a logical first step. Positive hits would necessitate in-depth mechanistic studies, such as target deconvolution and pathway analysis, to understand how the compound exerts its effects at a molecular level. Elucidating these mechanisms is critical for identifying novel therapeutic niches and guiding the development of more potent and selective analogs.
| Compound Class | Reported Biological Activity | Potential Mechanism of Action | Reference |
|---|---|---|---|
| Naphthalene-bearing Sulphonamides | Antiproliferative (MCF-7, A549 cell lines) | Tubulin Polymerization Inhibition | nih.gov |
| N-(naphthalen-1-yl)propanamide Derivatives | Antimicrobial (Gram-positive bacteria) | Not fully elucidated | researchgate.net |
| Naphthalene-based Diarylureas (e.g., Sorafenib) | Anticancer (pan-Raf inhibitor) | Kinase Inhibition | nih.gov |
| Propanamide-Sulfonamide Conjugates | Urease and Cyclooxygenase-2 (COX-2) Inhibition | Dual Enzyme Inhibition | nih.gov |
| Naphthalene-based PLpro Inhibitors | Antiviral (SARS-CoV) | Protease Inhibition | nih.gov |
Integration with Artificial Intelligence and Machine Learning for Compound Optimization and Prediction of Biological Activity
Artificial intelligence (AI) and machine learning (ML) are transforming drug discovery by enabling rapid analysis of vast datasets to predict molecular properties and guide compound design. mdpi.commdpi.com These computational tools can be pivotal in accelerating the development of this compound.
ML models can be trained on existing data from naphthalene and propanamide analogs to predict the biological activity, toxicity, and pharmacokinetic profiles (ADMET - absorption, distribution, metabolism, excretion, and toxicity) of novel derivatives. nih.govbiorxiv.org By analyzing quantitative structure-activity relationships (QSAR), these algorithms can identify which structural features of this compound are most critical for its biological effects. semanticscholar.org This allows for the in silico design of new analogs with potentially enhanced potency and selectivity before committing to costly and time-consuming chemical synthesis. ijpsjournal.com
Potential for Prodrug Strategies and Targeted Delivery Systems (mechanistic aspects for improved target engagement)
Even a compound with promising biological activity may fail due to poor pharmacokinetic properties, such as low solubility, poor absorption, or rapid metabolism. Prodrug strategies offer a powerful approach to overcome these limitations by covalently modifying the parent drug to improve its delivery and release. nih.govresearchgate.net The structure of this compound, which contains a primary amino group and an amide linkage, is amenable to several prodrug approaches.
The primary amine can be derivatized, for example, by forming an amide with an amino acid. nih.gov This can leverage amino acid transporters in the body to enhance absorption. nih.gov Upon absorption, endogenous enzymes would cleave the linkage to release the active parent compound. nih.gov This approach not only improves bioavailability but can also be used for targeted delivery if the activating enzymes are predominantly located in the target tissue.
Furthermore, nanotechnology-based targeted delivery systems, such as liposomes or nanoparticles, could be employed to enhance the therapeutic index of this compound. nih.gov Encapsulating the compound within a nanocarrier can protect it from premature degradation, improve its solubility, and allow for targeted delivery to specific sites, such as tumors, by functionalizing the nanoparticle surface with targeting ligands. nih.gov For example, a recent study demonstrated a liposome-based nanodelivery system for a different naphthalene derivative with antitumor activity, showcasing the feasibility of this approach. nih.gov
Collaborative Research Initiatives and Data Sharing for Advancing this compound Research
The advancement of research on a specific compound like this compound can be significantly accelerated through collaborative initiatives and open data sharing. The complexity and cost of modern drug discovery make collaboration between academic institutions, pharmaceutical companies, and specialized technology providers essential. foonkiemonkey.co.ukroche.com
Platforms like the Structural Genomics Consortium (SGC) and initiatives like Open PHACTS have demonstrated the power of an open-science model, where data and research tools are shared freely to prevent redundant efforts and stimulate innovation. europa.euthesgc.org Establishing a consortium or working group focused on naphthalene-based scaffolds could pool resources and expertise. Such a collaboration would enable high-throughput screening, advanced computational modeling, and detailed mechanistic studies that might be beyond the capacity of a single research group.
Sharing raw experimental data, including both positive and negative results, in public databases like ChEMBL or PubChem is crucial. nih.govebi.ac.uk This creates a rich dataset that can be used to train more accurate AI/ML models, validate findings from different labs, and provide a foundation for new research hypotheses. nih.gov Collaborative platforms that integrate tools for data management, analysis, and real-time communication can further enhance the efficiency of these global research efforts. foonkiemonkey.co.uk
Remaining Challenges and Opportunities in the Academic Research of this compound
Despite its potential, significant challenges remain in the academic exploration of this compound. A primary hurdle is the current lack of comprehensive biological data for this specific molecule. Its synthesis, while likely achievable through standard amide coupling reactions, needs to be optimized for the generation of analogs for structure-activity relationship (SAR) studies. nih.gov
A major opportunity lies in the systematic biological evaluation of the compound. Its structural similarity to other bioactive molecules warrants a broad screening campaign to identify its primary therapeutic potential. Once an initial activity is confirmed, a key challenge will be to elucidate its specific molecular target and mechanism of action, which is fundamental for rational drug development.
Further opportunities exist in applying modern computational chemistry and AI to guide the exploration of this scaffold. nih.gov The development of a focused library of derivatives, guided by in silico predictions, could rapidly identify compounds with improved potency, selectivity, and drug-like properties. The journey from a promising scaffold to a therapeutic agent is long, but for this compound, it presents a rich field of opportunities for academic research to make meaningful contributions to medicinal chemistry.
Q & A
Q. What are the standard synthetic routes for 3-Amino-N-(naphthalen-1-yl)propanamide, and how is the product characterized?
Methodological Answer: The synthesis typically involves coupling reactions between naphthalen-1-amine and activated propanamide derivatives. For example, acylation with chloroacetyl chloride followed by amination can yield the target compound. Characterization relies on spectroscopic techniques:
Q. What spectroscopic techniques are employed to confirm the structure of this compound?
Methodological Answer:
- NMR Spectroscopy : Assignments include aromatic protons (naphthyl group), methylene protons (CH2 in propanamide), and the amide NH signal. For example, in CDCl3, the NH proton may appear as a broad singlet (δ ~9.8 ppm) .
- IR Spectroscopy : Stretching vibrations for amide C=O (~1650 cm⁻¹) and NH (~3300 cm⁻¹) confirm functional groups .
- Mass Spectrometry (MS) : Molecular ion peaks (e.g., [M+H]+) validate the molecular weight .
Advanced Research Questions
Q. How can researchers optimize the yield and purity of this compound during synthesis?
Methodological Answer:
- Reaction Solvent Optimization : Polar aprotic solvents (e.g., DMF, THF) enhance reaction rates. For example, using DMF at 60°C improves coupling efficiency .
- Catalyst Selection : Triethylamine or DMAP can catalyze acylation steps, reducing side-product formation .
- Purification Strategies : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) increases purity .
Q. How do structural modifications of this compound influence its antimicrobial efficacy?
Methodological Answer:
- Substituent Effects : Introducing electron-withdrawing groups (e.g., -NO2) on the naphthyl ring enhances antimicrobial activity against Gram-positive bacteria (e.g., Staphylococcus aureus), as shown in MIC assays .
- Bioactivity Assays : Standardized broth microdilution (CLSI guidelines) quantifies MIC values. For example, derivatives with fluorinated substituents show 2–4x lower MICs compared to the parent compound .
Q. What statistical methods are appropriate for analyzing variations in enzymatic activity data when using this compound derivatives as substrates?
Methodological Answer:
- F-Tests and T-Tests : To compare variances and means between substrates. For example, F-tests (α=0.05) identified unequal variance between 3-amino-N-(3-fluorophenyl)propanamide and 3-amino-N-(4-methylphenyl)propanamide datasets (F=17.4 vs. F-critical=2.8). Subsequent Welch’s t-tests (p<0.05) confirmed significant differences in VOC production .
- ANOVA : Single-factor ANOVA (p=0.0002) revealed significant differences in enzyme activity across substrates, guiding substrate selection for diagnostic assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
